1,5,6-Trihydroxyxanthone
Overview
Description
1,5,6-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The molecular formula of this compound is C13H8O5. This compound is characterized by the presence of three hydroxyl groups attached to the xanthone core structure, specifically at positions 1, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6-Trihydroxyxanthone can be synthesized through various synthetic routes. One common method involves the hydroxylation of 1,3,5-Trihydroxyxanthone using a suitable hydroxylating agent. The reaction typically requires the presence of a catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of xanthones from natural sources such as plants, followed by chemical modification to introduce the hydroxyl groups at the desired positions. This process may include steps such as extraction, purification, and chemical synthesis to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce alkylated or acylated derivatives.
Scientific Research Applications
1,5,6-Trihydroxyxanthone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various xanthone derivatives with potential biological activities.
Biology: It is studied for its potential effects on cellular processes and its role in modulating biological pathways.
Medicine: The compound exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is investigated for its potential therapeutic applications in treating various diseases.
Industry: this compound is used in the development of new materials and products with specific properties, such as UV protection and antimicrobial activity.
Mechanism of Action
The mechanism of action of 1,5,6-Trihydroxyxanthone involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by:
Inhibiting enzymes: It can inhibit enzymes involved in inflammatory and oxidative pathways, reducing the production of pro-inflammatory mediators and reactive oxygen species.
Modulating signaling pathways: The compound can affect signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway, leading to changes in cell survival, proliferation, and apoptosis.
Interacting with receptors: this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling.
Comparison with Similar Compounds
1,5,6-Trihydroxyxanthone can be compared with other similar compounds, such as:
1,3,5-Trihydroxyxanthone: This compound has hydroxyl groups at positions 1, 3, and 5. It exhibits similar biological activities but may have different potency and specificity.
1,3,7-Trihydroxyxanthone: With hydroxyl groups at positions 1, 3, and 7, this compound also shares similar properties but may differ in its mechanism of action and target specificity.
1,3,5,6-Tetrahydroxyxanthone: This compound has an additional hydroxyl group at position 3, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1,5,6-trihydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQLOWQNIFSVLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415169 | |
Record name | MESUAXANTHONE-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5042-03-5 | |
Record name | 1,5,6-Trihydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5042-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MESUAXANTHONE-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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